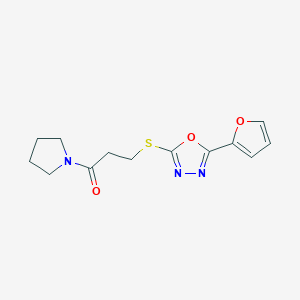![molecular formula C21H22N2O6S2 B285730 3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one, commonly known as BIPPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.
科学的研究の応用
BIPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, BIPPO has been shown to exhibit potent antitumor activity against various cancer cell lines. In neuropharmacology, BIPPO has been found to have neuroprotective effects and to enhance cognitive function. In material science, BIPPO has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
作用機序
The exact mechanism of action of BIPPO is not fully understood. However, studies have suggested that BIPPO may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. BIPPO has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BIPPO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BIPPO can induce cell cycle arrest and apoptosis in cancer cells. BIPPO has also been found to enhance the activity of antioxidant enzymes and to reduce oxidative stress in neuronal cells. In vivo studies have shown that BIPPO can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of BIPPO is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. BIPPO is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of BIPPO is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of BIPPO.
将来の方向性
There are several future directions for the research of BIPPO. One area of interest is the development of BIPPO-based materials with unique optical and electronic properties. Another area of interest is the investigation of the potential applications of BIPPO in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BIPPO and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of BIPPO involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and para-toluenesulfonyl chloride to form 4-piperidinylsulfonyl-7-hydroxycoumarin. This intermediate is then reacted with 2,6-difluorobenzonitrile in the presence of potassium carbonate and copper(II) trifluoromethanesulfonate to yield BIPPO. The overall yield of this synthesis method is around 30%.
特性
分子式 |
C21H22N2O6S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3,8-bis(pyrrolidin-1-ylsulfonyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22N2O6S2/c24-21-19-13-15(30(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)29-21)31(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2 |
InChIキー |
YGGFVYXOSUFBTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B285647.png)
![N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285649.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B285650.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
